
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide is a compound that features a pyridine ring substituted with two carboxamide groups, each of which is further substituted with a 1,3,4-thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the desired compound . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle reagents and by-products.
化学反応の分析
Types of Reactions
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the carboxamide groups, using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole rings can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
科学的研究の応用
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of other complex molecules and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole rings allow the compound to cross cellular membranes and interact with enzymes or receptors, leading to inhibition of their activity. This can result in the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in anticancer applications .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyridine-2,6-dicarboxamide Derivatives: Compounds with similar core structures but different substituents can have varying degrees of biological activity and chemical reactivity.
Uniqueness
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the combination of the pyridine ring with two thiadiazole-substituted carboxamide groups. This structure provides a versatile scaffold for further functionalization and enhances its ability to interact with multiple biological targets, making it a valuable compound in medicinal chemistry and other fields .
特性
IUPAC Name |
2-N,6-N-bis(1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O2S2/c19-8(15-10-17-12-4-21-10)6-2-1-3-7(14-6)9(20)16-11-18-13-5-22-11/h1-5H,(H,15,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGXHKRNNOPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390851 |
Source


|
| Record name | T6720122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377064-40-9 |
Source


|
| Record name | T6720122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

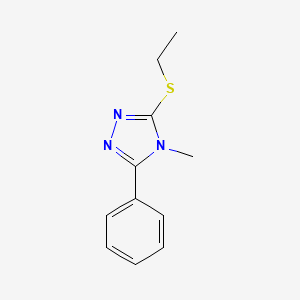

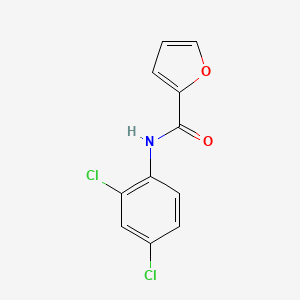
![1-[(3-Methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B6614195.png)

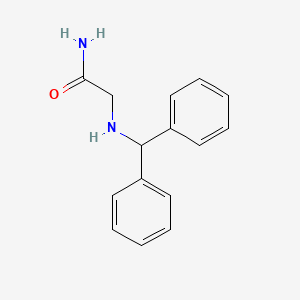
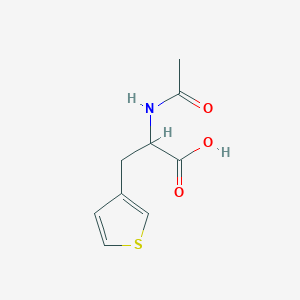
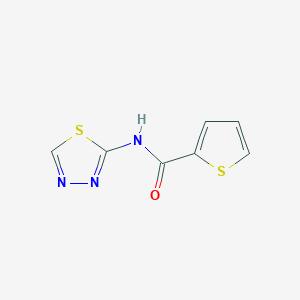
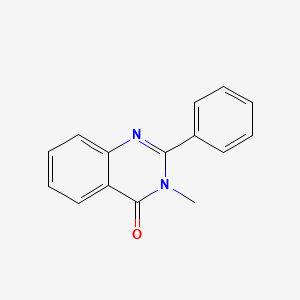

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)

